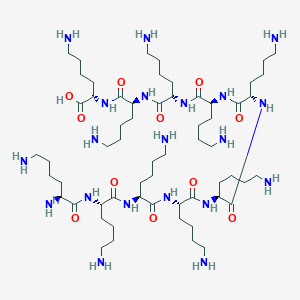
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a decapeptide composed entirely of the amino acid lysine Lysine is an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first lysine residue: to the resin.
Deprotection: of the amino group of the lysine residue.
Coupling: of the next protected lysine residue using coupling reagents like HBTU or DIC.
Repetition: of the deprotection and coupling steps until the decapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions and purification steps to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert oxidized lysine residues back to their original state.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of lysine-derived aldehydes or carboxylic acids.
Reduction: Restoration of the original lysine residues.
Substitution: Formation of N-acyl or N-alkyl lysine derivatives.
Applications De Recherche Scientifique
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular uptake mechanisms.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is primarily related to its polycationic nature. The multiple lysine residues confer a high positive charge, enabling the peptide to interact with negatively charged molecules, such as nucleic acids and cell membranes. This interaction can facilitate cellular uptake, gene delivery, and modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys-Lys-Lys-OH: (trilysine)
H-Lys-Lys-Lys-Lys-OH: (tetralysine)
H-Lys-Lys-Lys-Lys-Lys-OH: (pentalysine)
Uniqueness
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH stands out due to its longer chain length, which enhances its ability to interact with larger biomolecules and cellular structures. This decapeptide’s extended structure provides unique opportunities for applications in gene delivery and biomaterials, where longer polylysine chains are often more effective.
Propriétés
Numéro CAS |
21743-35-1 |
|---|---|
Formule moléculaire |
C60H122N20O11 |
Poids moléculaire |
1299.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C60H122N20O11/c61-31-11-1-21-41(71)51(81)72-42(22-2-12-32-62)52(82)73-43(23-3-13-33-63)53(83)74-44(24-4-14-34-64)54(84)75-45(25-5-15-35-65)55(85)76-46(26-6-16-36-66)56(86)77-47(27-7-17-37-67)57(87)78-48(28-8-18-38-68)58(88)79-49(29-9-19-39-69)59(89)80-50(60(90)91)30-10-20-40-70/h41-50H,1-40,61-71H2,(H,72,81)(H,73,82)(H,74,83)(H,75,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,90,91)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
RWDNPUHVYJEVLG-SARDKLJWSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


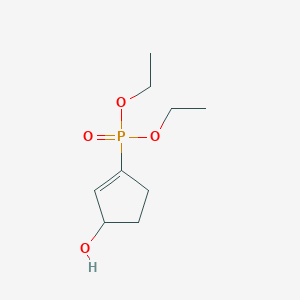

![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
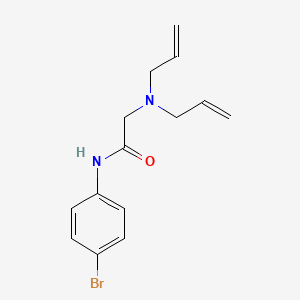
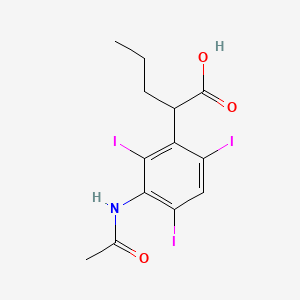
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


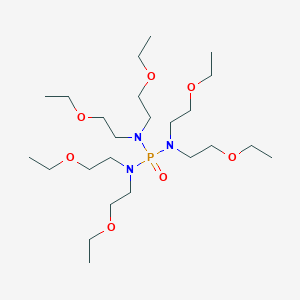
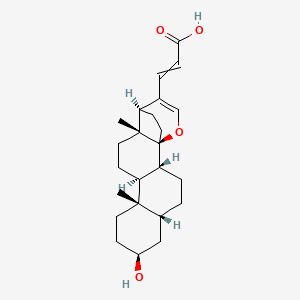
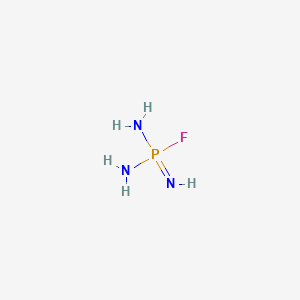
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
